4,4'-Dipyridyl disulfide

Catalog No.
S584235
CAS No.
2645-22-9
M.F
C10H8N2S2
M. Wt
220.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dipyridyl disulfide

CAS Number

2645-22-9

Product Name

4,4'-Dipyridyl disulfide

IUPAC Name

4-(pyridin-4-yldisulfanyl)pyridine

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

InChI

InChI=1S/C10H8N2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H

InChI Key

UHBAPGWWRFVTFS-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1SSC2=CC=NC=C2

Synonyms

4,4'-dipyridine disulfide, 4,4'-dipyridyl disulfide, 4,4'-dithiodipyridine, 4,4'-dithiopyridine

Canonical SMILES

C1=CN=CC=C1SSC2=CC=NC=C2

The exact mass of the compound 4,4'-Dipyridyl disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dipyridyl disulfide is a bifunctional organosulfur compound characterized by two pyridine rings linked via a dynamic disulfide bridge [1]. In industrial and advanced laboratory procurement, it serves primarily as a structural ligand for coordination polymers and as a stable precursor for self-assembled monolayers (SAMs) [2]. Unlike rigid bipyridines, the disulfide linkage provides a flexible torsion angle of approximately 90 degrees, enabling the construction of helical and zigzag topologies[1]. Furthermore, its inherent oxidative stability compared to free thiols ensures highly reproducible gold-thiolate adlayers for metalloprotein electron transfer assays [2].

Substituting 4,4'-dipyridyl disulfide with common analogs like 4,4'-bipyridine, 4-mercaptopyridine, or 2,2'-dipyridyl disulfide fundamentally alters material properties and process outcomes [1]. In coordination chemistry, replacing it with 4,4'-bipyridine forces rigid, linear network formation, eliminating the flexible, twisted geometries required for chiral or zigzag supramolecular architectures[1]. In surface chemistry, utilizing the monomeric 4-mercaptopyridine instead of the disulfide introduces severe reproducibility issues due to the free thiol's rapid auto-oxidation during storage and handling [2]. Additionally, substituting with the positional isomer 2,2'-dipyridyl disulfide changes the spatial orientation of the pyridine nitrogen on gold surfaces from an outward-facing para position to a chelating ortho position, disrupting target interactions with proteins or secondary metal layers [2].

Precursor Stability and SAM Reproducibility vs. Free Thiol

When fabricating 4-pyridinethiolate self-assembled monolayers (SAMs) on gold electrodes, 4,4'-dipyridyl disulfide provides a distinct handling and reproducibility advantage over 4-mercaptopyridine [1]. The free thiol (4-mercaptopyridine) is highly susceptible to auto-oxidation, leading to variable active concentrations and mixed adlayer structures if not handled under strict inert conditions [2]. Conversely, 4,4'-dipyridyl disulfide is a shelf-stable, fully oxidized precursor that spontaneously cleaves upon gold contact to form an identical, highly ordered thiolate monolayer, maintaining a consistent heterogeneous electron transfer rate (k0 = 8.0 × 10^-3 cm s^-1) for cytochrome c [1].

Evidence DimensionPrecursor shelf-stability and handling requirements
Target Compound Data4,4'-Dipyridyl disulfide (Stable disulfide; requires no inert handling for SAM preparation)
Comparator Or Baseline4-Mercaptopyridine (Prone to auto-oxidation; requires strict inert storage)
Quantified DifferenceEliminates auto-oxidation variability, yielding reproducible SAMs with a consistent k0 of 8.0 × 10^-3 cm s^-1
ConditionsEthanolic or aqueous precursor solutions for SAM deposition on Au(111)

Procurement of the disulfide form ensures batch-to-batch consistency in sensor fabrication and eliminates the yield losses associated with degraded free-thiol precursors.

Coordination Polymer Topology vs. Rigid Bipyridines

In the synthesis of metal-organic frameworks, 4,4'-dipyridyl disulfide acts as a flexible bridging ligand, distinguishing it from rigid analogs like 4,4'-bipyridine[1]. Crystallographic studies demonstrate that the C-S-S-C linkage in 4,4'-dipyridyl disulfide maintains a torsion angle of 91.9 degrees [1]. When reacted with transition metals such as Cu(II) or Mn(II), this flexibility allows the formation of 1D helical chains or zigzag infinite chains [1]. In contrast, 4,4'-bipyridine enforces a linear, rigid 180-degree bridging geometry, resulting in standard grid-like or linear networks [1].

Evidence DimensionBridging ligand torsion angle and resulting polymer topology
Target Compound Data4,4'-Dipyridyl disulfide (91.9° torsion, yields helical/zigzag networks)
Comparator Or Baseline4,4'-bipyridine (~180° linear geometry, yields rigid linear/grid networks)
Quantified Difference~88° difference in bridging angle, enabling flexible supramolecular assembly
ConditionsCrystallographic analysis of Cu(II)/Mn(II) coordination polymers

Buyers engineering flexible or topologically complex MOFs must select the disulfide linker, as rigid bipyridines cannot access these folded geometries.

Surface Binding Orientation vs. Positional Isomers

The positional isomerism of the pyridine nitrogen dictates the functional utility of the resulting SAM. 4,4'-Dipyridyl disulfide, upon chemisorption to gold, exposes the nitrogen atom at the para position, directing it vertically away from the substrate [1]. This orientation is required for axial ligation to metalloproteins or for sandwiching metal layers [1]. In contrast, 2,2'-dipyridyl disulfide places the nitrogen at the ortho position, which often leads to bidentate chelation with the surface or an angled presentation that sterically hinders downstream binding events [1].

Evidence DimensionNitrogen presentation angle relative to the gold surface
Target Compound Data4,4'-Dipyridyl disulfide (Para-nitrogen, vertical outward-facing orientation)
Comparator Or Baseline2,2'-Dipyridyl disulfide (Ortho-nitrogen, surface-chelating or angled orientation)
Quantified DifferenceDirect vertical accessibility vs. sterically hindered/surface-bound nitrogen
ConditionsMonolayer formation on Au(111) surfaces for protein docking and molecular junctions

For biosensor development and molecular electronics, the 4,4'-isomer must be procured to ensure the functional nitrogen is accessible for target binding.

Cytochrome c Bioelectrochemistry and Biosensors

Procured as a stable precursor for fabricating highly reproducible self-assembled monolayers on gold electrodes that facilitate direct, unhindered electron transfer to metalloproteins [1].

Flexible Coordination Polymers and MOFs

Selected as a bridging ligand for synthesizing topologically complex (helical/zigzag) metal-organic frameworks where rigid 4,4'-bipyridine fails to provide the necessary angular flexibility[2].

Molecular Electronics and Sandwich Junctions

Utilized as a bottom-layer SAM that exposes a vertically oriented pyridine nitrogen, positioned to bind secondary metal layers or macrocyclic compounds in metal-molecule-metal junctions[3].

Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

220.01289061 g/mol

Monoisotopic Mass

220.01289061 g/mol

Heavy Atom Count

14

UNII

EI4LXL5JH8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2645-22-9

Wikipedia

4,4'-dipyridyl disulfide

Dates

Last modified: 08-15-2023
Yoshida et al. Nitric oxide activates TRP channels by cysteine S-nitrosylation Nature Chemical Biology, doi: 10.1038/nchembio821, published online 24 September 2006 http://www.nature.com/naturechemicalbiology

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